One of the most promising research areas for MgBr2 lies in its potential as an electrolyte for magnesium batteries. These batteries hold immense potential as replacements for lithium-ion batteries due to their:
Research is ongoing to optimize MgBr2-based electrolytes and overcome limitations like their sensitivity to moisture and high operating temperatures.
MgBr2 exhibits flame retardant properties, making it a potential candidate for flame-proofing materials. It functions by:
Research is exploring the potential of MgBr2 as a flame retardant in various materials, including textiles, polymers, and construction materials.
MgBr2 finds application as a catalyst or Lewis acid in various organic synthesis reactions. It acts by:
A prominent example is its use in the Biginelli reaction, which efficiently synthesizes dihydropyrimidines, a class of heterocyclic compounds with diverse applications in medicine and agriculture.
Magnesium bromide is an inorganic compound represented by the chemical formula . It exists primarily in two forms: anhydrous magnesium bromide, which appears as white hygroscopic crystals, and hexahydrate magnesium bromide, which manifests as colorless monoclinic crystals. This compound is deliquescent, meaning it can absorb moisture from the air, and is soluble in water, making it useful in various applications. Magnesium bromide can be found naturally in certain minerals and brines, including seawater, where it serves as a primary source of bromine .
These reactions highlight magnesium bromide's role as a Lewis acid catalyst in organic synthesis and its utility in producing other magnesium salts .
The synthesis of magnesium bromide can occur through several methods:
These methods underscore the compound's versatility in synthesis, allowing for both laboratory and industrial production .
Magnesium bromide has a wide range of applications across various fields:
Studies on the interactions of magnesium bromide reveal its effectiveness as a Lewis acid catalyst. It has been shown to facilitate various organic reactions by stabilizing transition states or intermediates. Additionally, its interactions with other compounds can lead to the formation of Grignard reagents, which are critical intermediates in organic synthesis .
Magnesium bromide shares similarities with several other inorganic compounds. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Features |
---|---|---|
Magnesium Chloride | More soluble in water; used in de-icing and dust control. | |
Calcium Bromide | Used in drilling fluids; less hygroscopic than magnesium bromide. | |
Potassium Bromide | Commonly used in photography; more stable than magnesium bromide. | |
Lithium Bromide | Used in air conditioning systems; has different solubility properties. |
Magnesium bromide's unique properties include its high solubility and deliquescence, making it particularly useful for applications requiring ionic compounds that dissolve readily in water .
Magnesium bromide derives its name from the Greek Magnēsia, a region associated with magnesium-containing minerals, and bromos (stench), referencing bromine’s pungent odor. The compound’s discovery is intertwined with the isolation of bromine in 1826 by Antoine-Jérôme Balard. Early applications of magnesium bromide emerged in the late 19th century, particularly in organic synthesis and industrial bromine extraction.
Nomenclature:
Magnesium bromide is an inorganic ionic compound classified as a halide. Its crystalline structure consists of Mg²⁺ cations and Br⁻ anions arranged in a cubic lattice, with strong electrostatic interactions.
Property | Anhydrous MgBr₂ | Hexahydrate MgBr₂·6H₂O |
---|---|---|
Molar Mass (g/mol) | 184.11 | 292.20 |
Density (g/cm³) | 3.72 | 2.07 |
Melting Point (°C) | 711 | 172.4 |
Solubility in Water (g/100g) | 101.5 (20°C) | 316.0 (0°C) |
Crystal System | Hexagonal | Monoclinic |
Anhydrous magnesium bromide (MgBr₂) crystallizes in the trigonal crystal system with the space group P-3m1 [1] [5]. The structure is characterized as two-dimensional, consisting of one MgBr₂ sheet oriented in the (0, 0, 1) direction [1]. In this arrangement, magnesium ions (Mg²⁺) are bonded to six equivalent bromine ions (Br⁻) to form edge-sharing MgBr₆ octahedra [5]. All magnesium-bromine bond lengths in this configuration are approximately 2.70 Å [5].
The unit cell parameters of anhydrous magnesium bromide have been determined through X-ray diffraction studies, with the lattice constants reported as a = b = 3.81 Å and c = 6.26 Å [25]. However, more recent computational studies using density functional theory have suggested slightly different optimized values of a = b = 3.887 Å and c = 7.108 Å [25]. The bromine ions in this structure adopt a distorted T-shaped geometry, with each bromine coordinated to three equivalent magnesium ions [5].
Table 1: Crystallographic Parameters of Anhydrous Magnesium Bromide
Parameter | Experimental Value | Optimized DFT Value |
---|---|---|
Space Group | P-3m1 | P-3m1 |
a = b | 3.81 Å | 3.887 Å |
c | 6.26 Å | 7.108 Å |
α = β | 90° | 90° |
γ | 120° | 120° |
Mg-Br Bond Length | 2.70 Å | - |
Alternative crystal structures have also been reported for magnesium bromide under high-pressure conditions. At pressures around 100 GPa, a phase transition to the orthorhombic Pnma space group has been observed, with lattice parameters a = 6.4963 Å, b = 2.9981 Å, and c = 7.8923 Å [41]. This structural transformation demonstrates the pressure-dependent nature of magnesium bromide's crystal system [41].
The anhydrous form of magnesium bromide appears as white hygroscopic hexagonal crystals with a density of 3.72 g/cm³ and a melting point of approximately 711°C [7] [4]. The structure is highly sensitive to moisture, readily forming hydrates when exposed to atmospheric humidity [2] [3].
Magnesium bromide readily forms stable hydrates, with the hexahydrate (MgBr₂·6H₂O) and nonahydrate (MgBr₂·9H₂O) being the most well-characterized forms [2] [19]. The hexahydrate crystallizes in the monoclinic crystal system with the space group C2/m [43]. X-ray diffraction studies have determined its unit cell parameters as a = 10.290 ± 0.001 Å, b = 7.334 ± 0.001 Å, c = 6.211 ± 0.001 Å, and β = 93° 25' ± 10' [43]. The calculated density of the hexahydrate is 2.074 g/cm³, which closely matches the measured density of 2.07 g/cm³ [43] [14].
The crystal structure of magnesium bromide hexahydrate is characterized by discrete [Mg(H₂O)₆]²⁺ octahedra with unbound bromide ions [17]. This is the only hydrate in the magnesium bromide series that contains unbonded bromide anions [17]. The hexahydrate appears as colorless monoclinic crystals with a melting point of 172.4°C, significantly lower than that of the anhydrous form [7] [14].
Magnesium bromide nonahydrate (MgBr₂·9H₂O) has been confirmed through X-ray crystallography, dispelling earlier reports of a decahydrate form [2] [19]. The nonahydrate crystallizes at temperatures below 298 K according to the solid-liquid phase diagram [19]. Its structure also features [Mg(H₂O)₆]²⁺ octahedral units, but with additional water molecules incorporated into the crystal lattice through hydrogen bonding networks [19].
Dehydration studies using in situ X-ray powder diffraction have revealed that magnesium bromide hexahydrate undergoes stepwise dehydration when heated, forming a series of lower hydrates [17]. In the temperature range of 300-420 K, the hexahydrate transforms sequentially into a tetrahydrate (MgBr₂·4H₂O, 332-367 K), a dihydrate (MgBr₂·2H₂O, 361-380 K), and a monohydrate (MgBr₂·H₂O, 375-390 K) [17]. Each of these hydrates exhibits distinct crystal structures that are isotypical with their respective magnesium chloride analogs [17].
Table 2: Crystallographic Parameters of Magnesium Bromide Hydrates
Hydrate Form | Crystal System | Space Group | Unit Cell Parameters | Structural Features |
---|---|---|---|---|
MgBr₂·6H₂O | Monoclinic | C2/m | a = 10.290 Å, b = 7.334 Å, c = 6.211 Å, β = 93° 25' | Discrete [Mg(H₂O)₆]²⁺ octahedra with unbound Br⁻ |
MgBr₂·4H₂O | - | - | - | Discrete MgBr₂(H₂O)₄ octahedra with disorder |
MgBr₂·2H₂O | - | - | - | Single chains of edge-sharing MgBr₄(H₂O)₂ octahedra |
MgBr₂·H₂O | - | - | - | Double chains of edge-shared MgBr₅H₂O |
MgBr₂·9H₂O | - | - | - | [Mg(H₂O)₆]²⁺ octahedra with additional water molecules |
The structural transitions between these hydrates involve significant rearrangements of the coordination environment around the magnesium ion, with progressive replacement of water molecules by bromide ions in the coordination sphere as dehydration proceeds [17].
Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide valuable insights into the molecular structure and bonding characteristics of magnesium bromide in both anhydrous and hydrated forms [20] [22]. These techniques are particularly useful for distinguishing between different hydration states and identifying coordination environments [22].
Raman spectroscopy of magnesium bromide reveals characteristic vibrational modes associated with the Mg-Br bonds and, in the case of hydrates, the water molecules coordinated to the magnesium ion [26]. The Raman spectrum of anhydrous magnesium bromide is relatively simple due to the high symmetry of its crystal structure [26]. However, the presence of water molecules in the hydrated forms introduces additional vibrational modes, including O-H stretching vibrations in the 3200-3600 cm⁻¹ region and H-O-H bending modes around 1600 cm⁻¹ [22] [26].
The Raman spectra of magnesium compounds can be used to distinguish between magnesium oxide, hydroxide, and halides based on their characteristic vibrational bands [22]. For instance, magnesium oxide exhibits a strong emission band at 1056 cm⁻¹, which is absent in magnesium bromide and magnesium hydroxide spectra [22]. This spectral difference allows for the non-destructive identification and quantification of these compounds [22].
Infrared spectroscopy complements Raman analysis by providing information about the vibrational modes that involve changes in dipole moment [26]. In magnesium bromide hydrates, infrared spectroscopy is particularly useful for studying the hydrogen bonding networks that stabilize the crystal structure [26]. The O-H stretching region (3200-3600 cm⁻¹) in the infrared spectrum can reveal details about the strength and nature of hydrogen bonds between water molecules and bromide ions [26].
Spectroscopic studies have also been used to investigate the dehydration process of magnesium bromide hexahydrate [17]. Changes in the vibrational spectra during heating correlate with the structural transformations observed through X-ray diffraction, providing complementary information about the coordination environment changes as water molecules are removed from the structure [17].
Solid-state nuclear magnetic resonance (SSNMR) spectroscopy has emerged as a powerful technique for characterizing the local structure and symmetry around bromide ions in magnesium bromide [24] [25]. Both bromine-79 and bromine-81 nuclei are quadrupolar with nuclear spins of 3/2, making them suitable for SSNMR studies [24]. Additionally, magnesium-25 (with a natural abundance of 10%) has a nuclear spin of 5/2, allowing for complementary studies of the magnesium environment [25].
Bromine-79/81 SSNMR studies of magnesium bromide hexahydrate (MgBr₂·6H₂O) have provided valuable information about the electric field gradient (EFG) tensor parameters and chemical shift tensor parameters [24]. These studies have revealed that the bromine environment in the hexahydrate is highly symmetric, consistent with the unbound bromide ions in the crystal structure [24] [25].
For anhydrous magnesium bromide, bromine SSNMR spectra acquired using both Solomon echo and quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) pulse sequences at magnetic fields of 11.75 T and 21.1 T have provided detailed information about the local electronic environment of the bromide ions [24] [25]. The spectra exhibit characteristic patterns that reflect the trigonal symmetry of the crystal structure [25].
Magnesium-25 SSNMR studies of magnesium bromide have been conducted using magic-angle spinning (MAS) techniques to reduce the effects of dipolar coupling and chemical shift anisotropy [25]. These studies have confirmed the octahedral coordination environment of magnesium ions in both anhydrous and hydrated forms [25]. The magnesium-25 chemical shift values and quadrupolar coupling constants provide information about the degree of distortion in the octahedral coordination sphere [25].
Table 3: SSNMR Parameters for Magnesium Bromide
Nucleus | NMR Parameter | Value | Reference |
---|---|---|---|
⁷⁹Br | Quadrupolar Coupling Constant (CQ) | - | [24] |
⁷⁹Br | Asymmetry Parameter (η) | - | [24] |
²⁵Mg | Isotropic Chemical Shift (δiso) | - | [25] |
²⁵Mg | Quadrupolar Coupling Constant (CQ) | -2.78 MHz | [25] |
²⁵Mg | Asymmetry Parameter (η) | 0.000 | [25] |
Computational methods, particularly gauge-including projector-augmented wave (GIPAW) density functional theory calculations, have been used to interpret the experimental SSNMR data and relate them to the crystal structure of magnesium bromide [24] [25]. These calculations have provided insights into the relationship between the observed NMR parameters and the local geometric and electronic environment of the bromine and magnesium nuclei [25].
Density functional theory (DFT) has become an indispensable tool for investigating the structural, electronic, and vibrational properties of magnesium bromide [27] [33]. DFT simulations provide insights into properties that may be challenging to measure experimentally and help interpret experimental data within a theoretical framework [33].
Several exchange-correlation functionals have been employed in DFT studies of magnesium bromide, including the Perdew-Burke-Ernzerhof (PBE) and Perdew-Wang 91 (PW91) functionals [25] [27]. These calculations typically use plane-wave basis sets with energy cutoffs ranging from 800 to 1200 eV to ensure convergence of the computed properties [25]. The Brillouin zone is sampled using k-point grids, with 10 × 10 × 6 being a common choice for the trigonal structure of anhydrous magnesium bromide [25].
DFT calculations have been used to optimize the crystal structure of anhydrous magnesium bromide, resulting in lattice parameters that sometimes differ from experimental values [25]. For instance, fully optimized DFT calculations using the PBE functional have yielded lattice constants of a = b = 3.887 Å and c = 7.108 Å, compared to the experimentally observed values of a = b = 3.81 Å and c = 6.26 Å [25]. These differences highlight the challenges in accurately modeling the balance between different types of interactions in ionic crystals [25].
The electronic structure of magnesium bromide has been investigated using DFT to calculate properties such as the density of states, band structure, and charge distribution [27] [41]. These calculations reveal that magnesium bromide is an insulator with a significant band gap, consistent with its ionic character [27]. The computed vertical ionization potential of magnesium bromide using the G₀W₀ method with the PBE functional is 10.49 eV, which is in good agreement with the experimental value of 10.85 eV [27].
DFT simulations have also been used to study the behavior of magnesium bromide under high pressure [41]. These calculations predict phase transitions to different crystal structures as pressure increases, with a transformation from the trigonal P-3m1 structure to an orthorhombic Pnma structure at around 100 GPa [41]. The pressure-induced structural changes are accompanied by changes in the electronic properties, including a reduction in the band gap [41].
Vibrational properties of magnesium bromide have been investigated using density functional perturbation theory (DFPT) to calculate phonon dispersion curves and vibrational density of states [25]. These calculations provide insights into the lattice dynamics and thermodynamic properties of the material [25]. The computed vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the theoretical model and assist in peak assignments [25].
The coordination geometry around magnesium ions in magnesium bromide and its hydrates plays a crucial role in determining the overall crystal structure and properties of these compounds [36] [37]. Computational modeling and experimental studies have provided detailed insights into the coordination environments and their variations across different forms of magnesium bromide [37] [39].
In anhydrous magnesium bromide, magnesium ions adopt an octahedral coordination geometry, with six bromide ions arranged symmetrically around each magnesium center [5] [36]. The Mg-Br bond length in this octahedral arrangement is approximately 2.70 Å [5]. The octahedral coordination is consistent with the preference of magnesium ions for six-fold coordination in many of its compounds [36] [37].
The coordination geometry in magnesium bromide hydrates differs significantly from the anhydrous form [17] [19]. In the hexahydrate (MgBr₂·6H₂O), magnesium ions are coordinated exclusively to water molecules, forming discrete [Mg(H₂O)₆]²⁺ octahedra [17] [19]. The bromide ions in this structure are not directly coordinated to magnesium but exist as free anions stabilized by hydrogen bonding interactions with the water molecules [17]. The Mg-O bond lengths in these octahedra typically range from 2.05 to 2.10 Å [37] [39].
As dehydration proceeds, the coordination environment around magnesium changes progressively [17]. In the tetrahydrate (MgBr₂·4H₂O), magnesium is coordinated to four water molecules and two bromide ions, maintaining an octahedral geometry [17]. The dihydrate (MgBr₂·2H₂O) features single chains of edge-sharing MgBr₄(H₂O)₂ octahedra, while the monohydrate (MgBr₂·H₂O) contains double chains of edge-shared MgBr₅H₂O octahedra [17]. These structural changes reflect the balance between the affinity of magnesium for water molecules and bromide ions [17] [39].
Computational studies using density functional theory have investigated the energetics and stability of different coordination geometries in magnesium bromide [25] [33]. These calculations confirm that the octahedral coordination is energetically favored for magnesium in both anhydrous and hydrated forms [33]. The preference for octahedral coordination can be attributed to the ionic radius of magnesium (0.72 Å) and its charge density, which favors the symmetric arrangement of six ligands [36] [39].
Table 4: Coordination Geometries in Magnesium Bromide Forms
Form | Coordination Number | Geometry | Coordinating Species | Typical Bond Lengths |
---|---|---|---|---|
Anhydrous MgBr₂ | 6 | Octahedral | 6 Br⁻ | Mg-Br: 2.70 Å |
MgBr₂·6H₂O | 6 | Octahedral | 6 H₂O | Mg-O: 2.05-2.10 Å |
MgBr₂·4H₂O | 6 | Octahedral | 4 H₂O, 2 Br⁻ | - |
MgBr₂·2H₂O | 6 | Octahedral | 2 H₂O, 4 Br⁻ | - |
MgBr₂·H₂O | 6 | Octahedral | 1 H₂O, 5 Br⁻ | - |
The coordination geometry of magnesium in these compounds influences various properties, including solubility, thermal stability, and reactivity [36] [39]. For instance, the presence of water molecules in the coordination sphere enhances the solubility of magnesium bromide in polar solvents, while the anhydrous form with direct Mg-Br coordination is less soluble [3] [7]. The progressive changes in coordination during dehydration also explain the stepwise nature of the thermal decomposition process observed for magnesium bromide hydrates [17].